3,4-Dihydro-1-(2-bromophenyl)-N,N-dimethyl-3-isoquinolineethanamine dihydrochloride
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Overview
Description
3,4-Dihydro-1-(2-bromophenyl)-N,N-dimethyl-3-isoquinolineethanamine dihydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a bromophenyl group attached to the isoquinoline ring, along with dimethylaminoethyl side chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1-(2-bromophenyl)-N,N-dimethyl-3-isoquinolineethanamine dihydrochloride typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the Dimethylaminoethyl Side Chain: The dimethylaminoethyl side chain is attached through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the dimethylaminoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous flow reactors, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1-(2-bromophenyl)-N,N-dimethyl-3-isoquinolineethanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced isoquinoline derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Quinoline derivatives
Reduction: Reduced isoquinoline derivatives
Substitution: Substituted isoquinoline derivatives
Scientific Research Applications
3,4-Dihydro-1-(2-bromophenyl)-N,N-dimethyl-3-isoquinolineethanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1-(2-bromophenyl)-N,N-dimethyl-3-isoquinolineethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline cores but different substituents.
Bromophenyl Compounds: Compounds with bromophenyl groups attached to different core structures.
Dimethylaminoethyl Derivatives: Compounds with dimethylaminoethyl side chains attached to various core structures.
Uniqueness
3,4-Dihydro-1-(2-bromophenyl)-N,N-dimethyl-3-isoquinolineethanamine dihydrochloride is unique due to the combination of its isoquinoline core, bromophenyl group, and dimethylaminoethyl side chain
Properties
CAS No. |
83658-49-5 |
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Molecular Formula |
C19H23BrCl2N2 |
Molecular Weight |
430.2 g/mol |
IUPAC Name |
2-[1-(2-bromophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride |
InChI |
InChI=1S/C19H21BrN2.2ClH/c1-22(2)12-11-15-13-14-7-3-4-8-16(14)19(21-15)17-9-5-6-10-18(17)20;;/h3-10,15H,11-13H2,1-2H3;2*1H |
InChI Key |
RMBABJXUSZCBIX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Br.Cl.Cl |
Origin of Product |
United States |
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